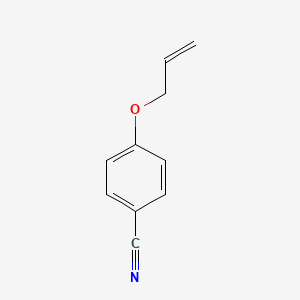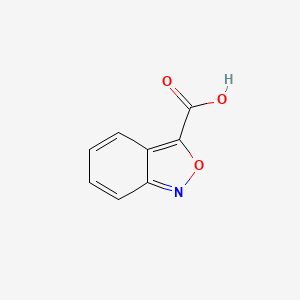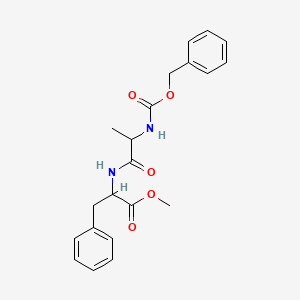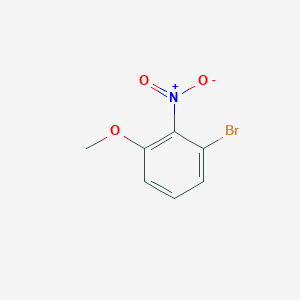
2-Anilinobutansäure
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Anilinobutanoic acid is an organic compound that belongs to the class of amino acids It is characterized by the presence of an aniline group attached to the second carbon of butanoic acid
Wissenschaftliche Forschungsanwendungen
2-Anilinobutanoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a chiral reagent in asymmetric synthesis.
Biology: Studied for its potential role in enzyme inhibition and as a ligand in biochemical assays.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the synthesis of specialty chemicals and pharmaceuticals.
Wirkmechanismus
Target of Action
2-Anilinobutanoic acid, also known as 2-aminoisobutyric acid, interacts with several targets in the human body . The primary targets include Corticoliberin and Pro-neuropeptide Y .
Mode of Action
It is known that the compound interacts with its targets, potentially leading to changes in their function
Biochemical Pathways
It is known that amino acids, including 2-anilinobutanoic acid, play a role in various metabolic pathways . For instance, they can be involved in the synthesis of proteins and other biomolecules, energy production, and other metabolic processes .
Pharmacokinetics
Understanding these properties is crucial for predicting the compound’s bioavailability and its overall effect in the body .
Result of Action
Given its interaction with key targets like corticoliberin and pro-neuropeptide y, it is likely that the compound could influence various physiological processes .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One common method for synthesizing 2-Anilinobutanoic acid is through the Strecker synthesis. This method involves the reaction of an aldehyde with ammonium chloride and potassium cyanide to form an α-amino nitrile, which is then hydrolyzed to produce the amino acid. For 2-Anilinobutanoic acid, the starting aldehyde is typically propionaldehyde .
The reaction steps are as follows:
- Formation of an imine:
CH3CH2CHO+NH3→CH3CH2CH=NH+H2O
- Addition of a cyanide ion to form an α-amino nitrile:
CH3CH2CH=NH+CN−+H+→CH3CH2CH(NH2)CN
- Hydrolysis of the nitrile to produce the carboxylic acid:
CH3CH2CH(NH2)CN+2H2O+H+→CH3CH2CH(NH2)COOH+NH4+
Industrial Production Methods
Industrial production of 2-Anilinobutanoic acid may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the synthesis process.
Analyse Chemischer Reaktionen
Types of Reactions
2-Anilinobutanoic acid can undergo various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oxo derivatives.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The aniline group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly employed.
Substitution: Electrophilic reagents such as bromine (Br₂) or nitric acid (HNO₃) can be used for substitution reactions on the aniline ring.
Major Products Formed
Oxidation: Formation of oxo derivatives.
Reduction: Formation of alcohols.
Substitution: Formation of substituted aniline derivatives.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Aminobutanoic acid: Similar in structure but lacks the aniline group.
2-Aminoisobutyric acid: Contains an isobutyl group instead of the aniline group.
2-Aminophenylacetic acid: Similar but with a phenyl group attached to the second carbon.
Uniqueness
2-Anilinobutanoic acid is unique due to the presence of both an aniline group and a butanoic acid backbone. This combination imparts distinct chemical properties and reactivity, making it valuable for specific applications in synthesis and research.
Eigenschaften
IUPAC Name |
2-anilinobutanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2/c1-2-9(10(12)13)11-8-6-4-3-5-7-8/h3-7,9,11H,2H2,1H3,(H,12,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZHXNUAOYPZQJM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)O)NC1=CC=CC=C1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
67832-70-6 |
Source


|
| Record name | NSC105541 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=105541 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-(phenylamino)butanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[3-(Allyloxy)phenyl]ethanone](/img/structure/B1266882.png)










